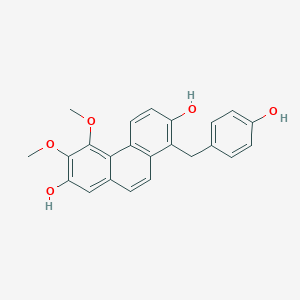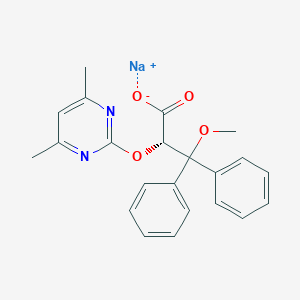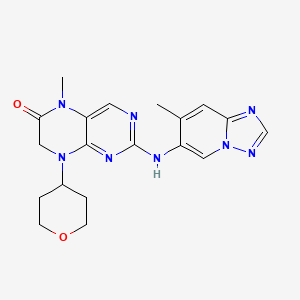
DNA-PK-IN-8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DNA-PK-IN-8 is a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK). DNA-PK is a crucial enzyme involved in the repair of DNA double-strand breaks through the non-homologous end joining (NHEJ) pathway. Inhibition of DNA-PK has significant implications in cancer therapy, as it can enhance the efficacy of radiotherapy and chemotherapy by preventing the repair of DNA damage in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DNA-PK-IN-8 involves multiple steps, including the preparation of key intermediates and their subsequent coupling. One of the synthetic routes includes the preparation of intermediates such as (E)-N-hydroxy-N’-(4-methyl-5-nitropyridin-2-yl)formimidamide and 7-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine. These intermediates are then coupled using nucleophilic aromatic substitution reactions, avoiding the use of expensive palladium catalysts .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of cost-effective reagents, efficient purification methods, and compliance with green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
DNA-PK-IN-8 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs of this compound .
Scientific Research Applications
DNA-PK-IN-8 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of DNA-PK in DNA repair mechanisms.
Biology: Helps in understanding the cellular processes involving DNA-PK and its role in maintaining genomic stability.
Medicine: Investigated for its potential in cancer therapy, particularly in enhancing the effects of radiotherapy and chemotherapy.
Industry: Used in the development of new therapeutic agents targeting DNA repair pathways
Mechanism of Action
DNA-PK-IN-8 exerts its effects by selectively inhibiting the catalytic subunit of DNA-PK. This inhibition prevents the phosphorylation of key proteins involved in the NHEJ pathway, thereby blocking the repair of DNA double-strand breaks. The molecular targets include the DNA-PK catalytic subunit and the Ku heterodimer, which are essential for the activation and function of DNA-PK .
Comparison with Similar Compounds
Similar Compounds
AZD7648: Another selective DNA-PK inhibitor with similar applications in cancer therapy.
M3814: A DNA-PK inhibitor used in clinical trials for various cancers.
NU7441: Known for its potent inhibition of DNA-PK and its use in combination with other cancer therapies.
Uniqueness
DNA-PK-IN-8 is unique due to its high selectivity and potency in inhibiting DNA-PK. It has shown promising results in preclinical studies, particularly in enhancing the efficacy of existing cancer treatments by preventing DNA repair in cancer cells .
Properties
Molecular Formula |
C19H22N8O2 |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
5-methyl-2-[(7-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]-8-(oxan-4-yl)-7H-pteridin-6-one |
InChI |
InChI=1S/C19H22N8O2/c1-12-7-16-21-11-22-27(16)9-14(12)23-19-20-8-15-18(24-19)26(10-17(28)25(15)2)13-3-5-29-6-4-13/h7-9,11,13H,3-6,10H2,1-2H3,(H,20,23,24) |
InChI Key |
MZQKKBHRPQCGSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC=NN2C=C1NC3=NC=C4C(=N3)N(CC(=O)N4C)C5CCOCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



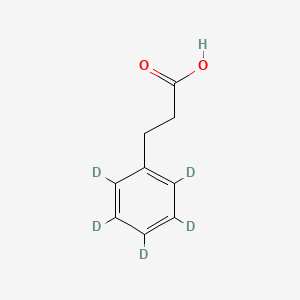
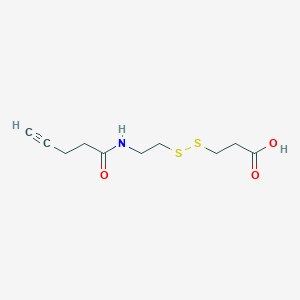
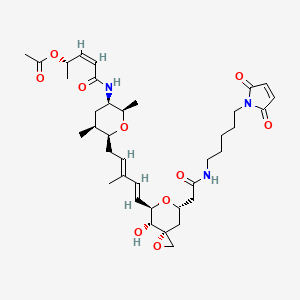
![(2R)-2,4,6-trihydroxy-2-[(4-hydroxyphenyl)methyl]-1-benzofuran-3-one](/img/structure/B12397142.png)
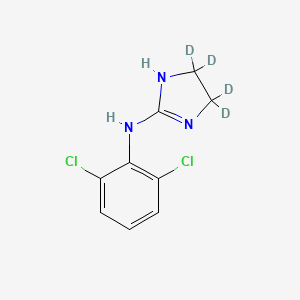


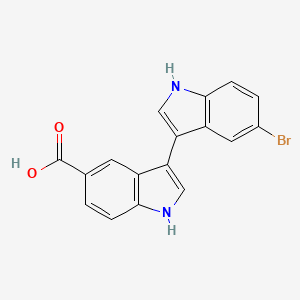
![N-[2-chloro-5-(3-pyridin-4-yl-2H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl]-4-fluorobenzenesulfonamide](/img/structure/B12397170.png)
![(2S)-3-[(4aR,6R,8aS)-2,2-dimethyl-4,4a,6,8a-tetrahydropyrano[3,2-d][1,3]dioxin-6-yl]propane-1,2-diol](/img/structure/B12397174.png)
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B12397182.png)
